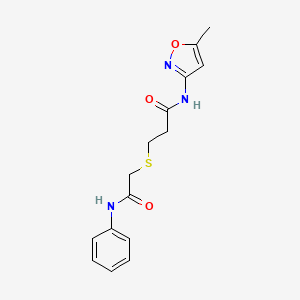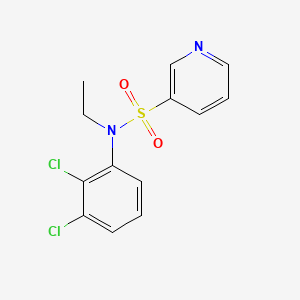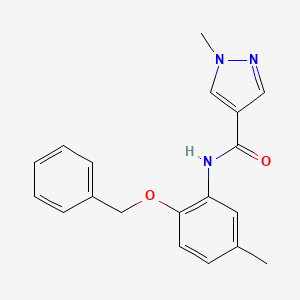
3-(2-anilino-2-oxoethyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-anilino-2-oxoethyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide, also known as AOE, is a compound that has been extensively studied for its potential applications in scientific research. This compound is a sulfhydryl-reactive compound that has been shown to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3-(2-anilino-2-oxoethyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide involves the reaction of the compound with sulfhydryl groups on proteins and enzymes. This reaction can result in the modification of the protein or enzyme, which can lead to changes in its activity or function. 3-(2-anilino-2-oxoethyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide has been shown to be a potent inhibitor of some enzymes, including proteases and kinases.
Biochemical and Physiological Effects
3-(2-anilino-2-oxoethyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide has a variety of biochemical and physiological effects, including the ability to inhibit enzyme activity and induce protein modification. This compound has been shown to have a variety of effects on different biological systems, including the cardiovascular, nervous, and immune systems. 3-(2-anilino-2-oxoethyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide has been shown to be a potent inhibitor of some enzymes, including proteases and kinases, which are involved in a variety of biological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-anilino-2-oxoethyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide has several advantages for use in lab experiments. This compound is relatively easy to synthesize and can be obtained in high purity. 3-(2-anilino-2-oxoethyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide is also a potent inhibitor of some enzymes, which can be useful in studying their biological function. However, there are also some limitations to the use of 3-(2-anilino-2-oxoethyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide in lab experiments. This compound can be toxic to cells at high concentrations, and its effects on biological systems can be complex and difficult to interpret.
Direcciones Futuras
There are several future directions for research on 3-(2-anilino-2-oxoethyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide. One potential area of research is the development of new methods for synthesizing this compound. Another area of research is the investigation of the effects of 3-(2-anilino-2-oxoethyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide on different biological systems, including the cardiovascular, nervous, and immune systems. Additionally, further studies are needed to elucidate the mechanism of action of 3-(2-anilino-2-oxoethyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of 3-(2-anilino-2-oxoethyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide involves the reaction of 2-anilino-2-oxoethyl chloride with 5-methyl-3-aminooxazole in the presence of sodium hydride. This reaction results in the formation of 3-(2-anilino-2-oxoethyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide, which can be purified by column chromatography. The synthesis of 3-(2-anilino-2-oxoethyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide is relatively straightforward and can be carried out in a laboratory setting with standard equipment and reagents.
Aplicaciones Científicas De Investigación
3-(2-anilino-2-oxoethyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, including the ability to react with sulfhydryl groups on proteins and enzymes. 3-(2-anilino-2-oxoethyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide has been used in studies investigating the role of sulfhydryl groups in enzyme activity, protein folding, and other important biological processes.
Propiedades
IUPAC Name |
3-(2-anilino-2-oxoethyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-11-9-13(18-21-11)17-14(19)7-8-22-10-15(20)16-12-5-3-2-4-6-12/h2-6,9H,7-8,10H2,1H3,(H,16,20)(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWOLEMICKCCMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CCSCC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-4-[(5-propyl-1H-pyrazol-3-yl)sulfamoyl]benzamide](/img/structure/B6626157.png)
![(2S)-1-[5-[[4-(trifluoromethyl)phenyl]methyl]tetrazol-2-yl]butan-2-ol](/img/structure/B6626169.png)
![N-[[2-[2-(dimethylamino)ethylamino]pyridin-3-yl]methyl]-5-propan-2-yl-1,3,4-thiadiazole-2-carboxamide](/img/structure/B6626173.png)
![2-[5-(2,2-difluoroethoxy)pyridin-2-yl]-5-methyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6626196.png)

![2-Methoxy-4-[[2-(1,3-thiazol-4-ylmethoxy)anilino]methyl]phenol](/img/structure/B6626209.png)

![4-[[1-[(4-Methoxyphenyl)methyl]imidazol-2-yl]sulfanylmethyl]pyridin-2-amine](/img/structure/B6626214.png)
![1-[[1-(2-Methoxyethyl)pyrazol-4-yl]methyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B6626220.png)
![2-[[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methylsulfanyl]-N-phenylacetamide](/img/structure/B6626232.png)
![1-[1-(5-Cyanopyridin-2-yl)piperidin-4-yl]-3-(3-ethylsulfanylpropyl)urea](/img/structure/B6626247.png)
![2,2-dimethyl-N-[2-[[(1R)-1-(2-methylsulfanylphenyl)ethyl]carbamoylamino]ethyl]propanamide](/img/structure/B6626249.png)
![4-[(3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-yl)oxy]-N-pyridin-3-ylbenzamide](/img/structure/B6626252.png)
![3-methyl-N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxolan-3-yl]-[1,2]oxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B6626257.png)